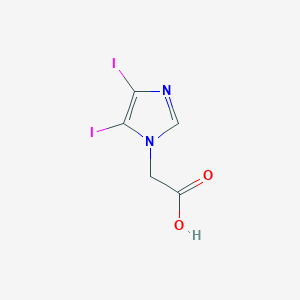

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4,5-diiodoimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSUNOJQTWFHCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CC(=O)O)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 4,5 Diiodo 1h Imidazol 1 Yl Acetic Acid and Its Key Precursors

Foundational Strategies for 4,5-Diiodoimidazole Ring Construction and Functionalization

The cornerstone of synthesizing 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is the efficient preparation of the 4,5-diiodoimidazole ring. This is primarily achieved through direct iodination of the imidazole (B134444) scaffold, a process that requires careful optimization to ensure high yields and regioselectivity.

Direct Iodination Protocols of Imidazole Scaffolds

The direct introduction of two iodine atoms onto the imidazole ring at the 4 and 5 positions is a common and effective strategy. This electrophilic aromatic substitution reaction is influenced by a variety of factors, including the choice of iodinating agent, solvent, and reaction temperature.

The diiodination of imidazole is typically carried out using elemental iodine (I₂) in an alkaline medium. The base plays a crucial role in deprotonating the imidazole ring, thereby increasing its nucleophilicity and facilitating the electrophilic attack by iodine. Sodium hydroxide (NaOH) is a commonly employed base for this transformation.

A significant challenge in this synthesis is the poor solubility of the reactants. To address this, co-solvents are often used. For instance, dissolving elemental iodine in tetrahydrofuran (THF) before its addition to an aqueous solution of imidazole and sodium hydroxide can improve reaction homogeneity and yield. The reaction is often conducted under ice-bath cooling to control its exothermicity.

Continuous flow chemistry offers a modern approach to optimize this reaction further. The use of a multi-jet oscillating disk (MJOD) flow reactor with N,N'-1,3-diiodo-5,5-dimethylhydantoin as the iodinating reagent allows for short reactor residence times and high throughput, yielding 4,5-diiodo-1H-imidazole at a significant production capacity.

| Iodinating System | Base | Solvent System | Key Reaction Conditions | Outcome |

| Elemental Iodine (I₂) | Sodium Hydroxide (NaOH) | Water / Tetrahydrofuran (THF) | Ice-bath cooling, dropwise addition of I₂ in THF | Addresses solubility issues of reactants. google.com |

| Elemental Iodine (I₂) | Potassium Hydroxide (KOH) | Water | Room temperature reaction | Direct diiodination, pH adjustment to 8-9 for product isolation. |

| N,N'-1,3-diiodo-5,5-dimethylhydantoin | - | - | Continuous flow reactor (MJOD) | High mass x time yield, suitable for large-scale production. rsc.org |

The iodination of imidazole proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The reaction is believed to proceed through the formation of a positively charged iodonium ion or a polarized iodine molecule which then attacks the imidazole ring.

The regioselectivity of the iodination is directed by the electronic properties of the imidazole ring. The C4 and C5 positions are electronically equivalent and are the most electron-rich, making them the preferred sites for electrophilic attack. The initial iodination at one of these positions further activates the ring towards a second iodination at the remaining position, leading to the formation of the 4,5-diiodoimidazole.

Control over the degree of iodination (mono- versus di-iodination) can be achieved by carefully controlling the stoichiometry of the iodinating agent. However, due to the activating nature of the first iodine substituent, selective mono-iodination can be challenging and often leads to a mixture of products. For the synthesis of 4,5-diiodoimidazole, an excess of the iodinating reagent is typically used to drive the reaction to completion. The reaction is generally carried out in an alkaline environment, which facilitates the deprotonation of the N-H group, increasing the electron density of the ring and thus its reactivity towards electrophiles. acs.org

Convergent and Divergent Synthetic Routes from Pre-functionalized Imidazoles

While direct iodination is a primary route, convergent and divergent strategies from pre-functionalized imidazoles offer alternative pathways to more complex derivatives.

A convergent approach might involve the synthesis of two or more fragments that are then combined to form the final product. For the synthesis of 4,5-diiodoimidazole derivatives, this could entail the coupling of a pre-iodinated fragment with another functionalized molecule.

A divergent approach , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. For example, 4,5-diiodoimidazole itself can serve as a key intermediate in a divergent synthesis. Through selective functionalization at the N1 position or by engaging the iodine atoms in cross-coupling reactions, a diverse library of substituted imidazoles can be generated. For instance, N-protected 2-substituted 4,5-diiodoimidazoles can be treated with isopropylmagnesium chloride to generate 4,5-dimagnesioimidazoles. These versatile intermediates can then react with various electrophiles to yield a range of 4,5-disubstituted imidazoles. acs.org

Advanced N-Alkylation Methodologies for Introducing the Acetic Acid Side Chain

Once the 4,5-diiodoimidazole core is synthesized, the next critical step is the introduction of the acetic acid side chain at the N1 position. This is typically achieved through N-alkylation with a suitable two-carbon synthon.

Esterification and Subsequent Selective Hydrolysis Strategies

A common and effective method for installing the acetic acid moiety is through N-alkylation with an ester of a haloacetic acid, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

The N-alkylation reaction is a nucleophilic substitution where the nitrogen atom of the 4,5-diiodoimidazole ring attacks the electrophilic carbon of the ethyl bromoacetate. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the N-H of the imidazole, increasing its nucleophilicity.

Non-Aqueous Ester Cleavage Techniques (e.g., Titanium Tetrachloride Mediated)

The synthesis of imidazole-1-yl-acetic acid, a crucial precursor, often involves the cleavage of an ester group. Non-aqueous methods are particularly valuable as they avoid complicated steps like the evaporation of water. nih.gov A notable example is the use of titanium tetrachloride (TiCl4) for the deprotection of tert-butyl esters. nih.govresearchgate.net This Lewis acid facilitates the cleavage under mild, non-aqueous conditions. researchgate.netnih.gov

The process involves the N-alkylation of imidazole with tert-butyl chloroacetate (B1199739) to form imidazol-1-yl-acetic acid tert-butyl ester. nih.govbeilstein-journals.org Subsequently, this ester is treated with titanium tetrachloride in a solvent such as dichloromethane at low temperatures (e.g., -15 to 0 °C). nih.govresearchgate.net The reaction is then quenched with an alcohol like isopropyl alcohol to yield the desired carboxylic acid, which can be isolated as its hydrochloride salt. nih.govresearchgate.net This approach is efficient and avoids the use of environmentally harmful hydrochloric acid for the hydrolysis step itself. nih.gov The plausible mechanism suggests that the interaction between the ester's oxygen and TiCl4 weakens the carbon-oxygen bond of the tert-butyl group, facilitating its cleavage. researchgate.net

| Reactant | Reagent | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Imidazol-1-yl-acetic acid tert-butyl ester | Titanium tetrachloride (TiCl4) | Dichloromethane | -15 to 0 °C, followed by quenching with isopropyl alcohol | Imidazol-1-yl-acetic acid hydrochloride | nih.govresearchgate.net |

| Cephalosporin tert-butyl esters | Titanium tetrachloride (TiCl4) | Not specified | Mild conditions | Corresponding carboxylic acid | researchgate.net |

Development of Environmentally Conscious (Green) Synthetic Approaches

Modern synthetic chemistry emphasizes the development of "green" methodologies that reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Reaction Conditions for Imidazole N-Alkylation

A key step in the synthesis of the target molecule's backbone is the N-alkylation of the imidazole ring. Performing this reaction under solvent-free conditions represents a significant green advancement. rsc.orgajgreenchem.com Phase Transfer Catalysis (PTC) in the absence of a solvent has been described as a useful and general method for the selective N-alkylation of imidazole, yielding high amounts of the desired product while preventing quaternization. researchgate.net

One approach involves reacting imidazole and an alkyl halide over a basic carbon catalyst, which can be further enhanced by ultrasound activation. rsc.org This solvent-free procedure can produce N-substituted imidazoles exclusively in very high yields (>80%). rsc.org Another method involves the reaction of imidazole with tert-butyl chloroacetate in the presence of a suitable base without any solvent, with subsequent isolation of the ester from water. ajgreenchem.com These methods are practical, environmentally friendly, and result in minimal waste. rsc.org

Catalytic Systems for Enhanced Reaction Efficiency (e.g., Ionic Liquids, Microwave Assistance)

To improve reaction times and yields, advanced catalytic systems are employed. Microwave-assisted organic synthesis (MAOS) is a green technology known for dramatically reducing reaction times, increasing product yields, and enhancing selectivity. biotechjournal.inscielo.org.mxresearchgate.net

The use of ionic liquids (ILs), often considered green solvents due to their low vapor pressure, is frequently coupled with microwave assistance. scielo.org.mx This combination is highly effective for synthesizing functionalized imidazolium-based ionic liquids and other imidazole derivatives. nih.govmdpi.com The synthesis of polysubstituted imidazoles can be achieved through a one-pot reaction of aromatic aldehydes, ammonium acetate, and benzil under microwave irradiation, using water as a solvent and a reusable nanoparticle catalyst. nih.gov This method features operational simplicity and excellent product yields in reaction times as short as 4-9 minutes. nih.gov

| Technique | Catalyst/Medium | Advantages | Application Example | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Ionic Liquids (ILs) | Reduced reaction time, increased yield, high efficiency, solvent-free potential. | Quaternization of 1-substituted imidazoles. | biotechjournal.inscielo.org.mx |

| Ultrasound Activation | Alkali-metal promoted carbons | Remarkable increase in yields, mild conditions, minimal waste. | N-alkylation of imidazole with 1-bromobutane. | rsc.org |

| Solvent-Free PTC | 18-crown-6 | High yields, selective N-alkylation, avoids quaternization. | Alkylation of imidazole with various alkyl halides. | researchgate.net |

Regioselective Synthesis and Derivatization of Polysubstituted Imidazoles

Achieving the desired 4,5-diiodo substitution pattern on the imidazole ring requires precise control over the reaction's regioselectivity.

Strategies for Achieving Specific Substitution Patterns on the Imidazole Ring

The synthesis of polysubstituted imidazoles with complete regioselectivity is a significant challenge. One efficient protocol allows for the preparation of 1,4-disubstituted imidazoles, which are often difficult to synthesize regioselectively using other methods. rsc.org Another novel approach allows for the regioselective construction of 4- and 5-functionalized imidazoles from allenyl sulfonamides and amines, where the final substitution pattern depends on the substituents on the nitrogen atoms. nih.gov

Furthermore, multicomponent reactions under visible-light photoactivation provide a facile route to sulfur-containing trisubstituted imidazoles with a broad substrate scope. acs.org Photocatalytic methods have also been developed for the direct C-H amination of arenes and heteroarenes, including imidazole, which offers good regioselectivity and serves as a complementary strategy to traditional methods. acs.org

Synthesis of Chiral Derivatives and Enantioselective Approaches

The synthesis of chiral imidazole derivatives is of great interest for applications in catalysis and medicinal chemistry. One route to enantiopure ligands involves starting from readily available N-protected α-amino acids, which serve as the source of chirality. researchgate.net These are converted into α-bromoketones, which are precursors for forming the imidazole ring. researchgate.net

Another sophisticated strategy is the cation-directed catalytic enantioselective desymmetrization, which provides rapid access to axially chiral imidazoles. nih.gov This process is operationally simple, highly enantioselective, and can be performed on a gram scale. nih.gov Additionally, atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric multicomponent reaction using a chiral phosphoric acid catalyst, yielding products with high enantioselectivities. nih.gov Chiral bicyclic imidazole catalysts have also been designed and successfully applied in several enantioselective reactions for synthesizing a variety of valuable chiral compounds. acs.org

Mechanistic Elucidation of Critical Bond-Forming Reactions

The synthesis of this compound is a multi-step process involving the initial formation of the imidazole core, followed by successive derivatization steps to introduce the acetic acid moiety and the iodine atoms. Understanding the underlying reaction mechanisms, including the transient intermediates and transition states, is critical for optimizing synthetic routes and achieving high yields of the target compound.

Detailed Reaction Mechanisms for Imidazole Formation and Derivatization

Imidazole Ring Formation:

The fundamental structure of the imidazole ring is typically constructed via condensation reactions. One of the most common and classic methods is the Debus synthesis, which involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia organic-chemistry.orgpharmaguideline.com.

The mechanism is believed to proceed through the following key steps:

Formation of a Diimine Intermediate: Glyoxal reacts with ammonia to form a diimine species.

Condensation with Aldehyde: The aldehyde condenses with ammonia to form an amine, which then reacts with the diimine.

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by a dehydration (or oxidation) step to yield the aromatic imidazole ring researchgate.net. Studies have shown that the formation of the imidazole ring from glyoxal and ammonia is in kinetic competition with oligomerization pathways of glyoxal itself nih.gov.

Alternative pathways, such as the Radziszewski synthesis, utilize similar principles of condensation between a dicarbonyl compound, an aldehyde, and ammonia pharmaguideline.com. These reactions assemble the C2-N3 and N1-C5-C4 fragments of the imidazole ring through a series of imine formation, cyclization, and aromatization steps rsc.org.

Derivatization: N-alkylation for Acetic Acid Moiety Introduction:

Once the imidazole ring is formed, the acetic acid group is introduced at the N-1 position. This is typically achieved through an N-alkylation reaction using a haloacetic acid ester, such as tert-butyl chloroacetate or benzyl chloroacetate, in the presence of a base beilstein-journals.orgnih.govsciforum.net.

The mechanism for this transformation is a classic bimolecular nucleophilic substitution (SN2) reaction.

Deprotonation: A base (e.g., K2CO3) deprotonates the N-1 position of the imidazole ring, enhancing its nucleophilicity sciforum.net.

Nucleophilic Attack: The anionic nitrogen of the imidazole then acts as a nucleophile, attacking the electrophilic α-carbon of the haloacetate ester sciforum.net. This attack occurs from the backside relative to the leaving group (the halogen).

Displacement: The halide ion is displaced, forming a new nitrogen-carbon bond and yielding the imidazol-1-yl-acetic acid ester sciforum.net.

Hydrolysis: The final step involves the hydrolysis of the ester (either acidic or basic) to yield the desired imidazol-1-yl-acetic acid sciforum.net.

Derivatization: Electrophilic Iodination:

The final key bond-forming step is the di-iodination of the imidazol-1-yl-acetic acid at the C-4 and C-5 positions. Imidazole is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution pharmaguideline.com. Halogenation, including iodination, is a common example of this reactivity pharmaguideline.com.

The mechanism proceeds as follows:

Generation of Electrophile: An iodinating reagent, such as molecular iodine (I2), is used, often in the presence of a base or an oxidizing agent to generate a more potent electrophilic iodine species (I+ or a polarized I-I bond) acs.org.

Nucleophilic Attack by Imidazole Ring: The π-system of the imidazole ring attacks the electrophilic iodine. Due to the electronic properties of the N-substituted imidazole ring, the C-4 and C-5 positions are activated and are the primary sites of attack.

Formation of Sigma Complex: The attack results in the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or an arenium ion. The positive charge is delocalized across the imidazole ring.

Deprotonation and Aromatization: A base removes a proton from the carbon atom where the iodine has attached, restoring the aromaticity of the imidazole ring and yielding the final 4,5-diiodoimidazole derivative. This process occurs twice to achieve di-substitution.

Investigation of Intermediates and Transition States

The reactions described proceed through a series of short-lived intermediates and high-energy transition states. While direct observation of these species is often challenging, their existence is inferred from kinetic studies, trapping experiments, and computational modeling.

Key Intermediates:

In Imidazole Formation: The condensation reactions leading to the imidazole ring involve several key intermediates. These include α-amino carbonyl compounds and various imine derivatives that form before the final cyclization step researchgate.net. For instance, in the reaction of glyoxal with ammonia, a diimine intermediate is a crucial precursor to the heterocyclic ring nih.gov.

In N-Alkylation: The SN2 mechanism for N-alkylation does not involve a true intermediate but rather a high-energy transition state where the nucleophile, electrophilic carbon, and leaving group are partially bonded.

In Electrophilic Iodination: The most significant intermediate in the iodination process is the sigma complex (or arenium ion) . This is a true, albeit transient, intermediate where the aromaticity of the imidazole ring is temporarily broken. Its stability is a key factor in determining the rate and regioselectivity of the substitution reaction.

Transition States:

The concept of the transition state (TS) is central to understanding the kinetics of these bond-forming reactions.

N-Alkylation (SN2): The reaction proceeds through a single, high-energy transition state. This TS features a trigonal bipyramidal geometry at the α-carbon of the acetate group, with the incoming imidazole nitrogen and the departing halide ion occupying the apical positions.

Computational Insights: Modern computational chemistry, particularly Density Functional Theory (DFT) calculations, provides powerful tools for modeling these fleeting structures. Such studies can calculate the Gibbs free energy barriers for different reaction pathways and model the geometries of transition states nih.gov. For example, computational models can compare the activation energies for different cyclization pathways or electrophilic attack at different positions on the ring, thus explaining the observed regioselectivity nih.gov.

The table below summarizes the key mechanistic features of the synthetic sequence.

| Reaction Stage | Mechanism Type | Key Reactants | Key Intermediates | Key Transition State Feature |

| Imidazole Formation | Condensation / Cyclization | Glyoxal, Aldehyde, Ammonia | Diimine, α-amino carbonyls researchgate.net | Cyclization energy barrier |

| N-Alkylation | SN2 Nucleophilic Substitution | Imidazole, Haloacetate Ester | None (concerted reaction) | Trigonal bipyramidal carbon center |

| C-Iodination | Electrophilic Aromatic Substitution | Imidazol-1-yl-acetic acid, Iodine | Sigma Complex (Arenium Ion) | Formation of the sigma complex |

Advanced Spectroscopic and Crystallographic Characterization Techniques for 2 4,5 Diiodo 1h Imidazol 1 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, providing precise information about the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR for Structural Connectivity Analysis

Proton NMR spectroscopy of this compound is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. The methylene protons (-CH₂-) of the acetic acid moiety are expected to appear as a singlet, deshielded by the adjacent nitrogen atom of the imidazole (B134444) ring and the carboxylic acid group. The proton on the C2 carbon of the imidazole ring (H-2) would also manifest as a singlet, with its chemical shift influenced by the aromatic nature of the ring and the presence of the iodine atoms. The acidic proton of the carboxylic acid group (-COOH) is expected to be observed as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₂- | 4.5 - 5.5 | Singlet |

| H-2 | 7.5 - 8.5 | Singlet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Note: The expected chemical shifts are based on the analysis of structurally similar compounds and the known effects of substituents.

Carbon-13 (¹³C) NMR for Core Skeleton Elucidation

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid group is expected to resonate at the lowest field (most deshielded) due to the strong electron-withdrawing effect of the two oxygen atoms. The carbons of the imidazole ring (C2, C4, and C5) will have their chemical shifts significantly influenced by the attached iodine and nitrogen atoms. The iodine atoms are expected to cause a substantial upfield shift (shielding) for the C4 and C5 carbons to which they are attached, a phenomenon known as the "heavy atom effect". The methylene carbon (-CH₂-) of the acetic acid group will appear at a chemical shift value indicative of a carbon atom situated between a nitrogen atom and a carbonyl group.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| -C H₂- | 45 - 55 |

| C 2 | 135 - 145 |

| C 4 / C 5 | 80 - 95 |

| -C OOH | 170 - 180 |

Note: The expected chemical shifts are estimations based on the analysis of related imidazole and iodo-substituted aromatic compounds.

Multidimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, multidimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment would be used to establish correlations between coupled protons. In the case of this compound, no significant ¹H-¹H couplings are expected due to the substitution pattern, resulting in a COSY spectrum with no cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the direct assignment of the C2 and methylene carbons based on the chemical shifts of their attached protons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a powerful technique for identifying the functional groups present in this compound by probing the vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band in the region of 1700-1750 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected to be observed in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations would likely appear in the 1200-1350 cm⁻¹ range. The presence of the carbon-iodine bonds would give rise to stretching vibrations at lower frequencies, typically below 600 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (stretch) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1750 | Strong, Sharp |

| C=N / C=C (Imidazole) | 1500 - 1650 | Medium to Strong |

| C-N (stretch) | 1200 - 1350 | Medium |

| C-I (stretch) | < 600 | Medium to Strong |

Note: The expected frequency ranges are based on characteristic infrared group frequencies.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FTIR spectroscopy. While polar bonds with strong dipole moment changes (like C=O) give strong signals in FTIR, non-polar bonds with changes in polarizability (like C-I and C=C) often produce strong signals in Raman spectra. Therefore, the Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the imidazole ring and the C-I stretching vibrations. The symmetric C=C and C=N stretching modes of the imidazole ring would be expected to show strong Raman scattering. The C-I stretching vibrations would also be readily observable in the low-frequency region of the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of this compound through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique particularly well-suited for polar molecules like this compound, as it minimizes fragmentation during the ionization process. In positive-ion mode, the molecule is expected to readily protonate, primarily on the more basic nitrogen atom of the imidazole ring, to yield the pseudomolecular ion [M+H]⁺. In negative-ion mode, deprotonation of the carboxylic acid group would result in the [M-H]⁻ ion. The observation of these ions allows for the direct confirmation of the compound's molecular weight.

Under controlled fragmentation conditions (e.g., in-source collision-induced dissociation or MS/MS experiments), characteristic fragmentation patterns would be expected. Key fragmentation pathways would likely involve the loss of the acetic acid side chain, cleavage of the C-I bonds, and fragmentation of the imidazole ring itself. These fragmentation patterns provide valuable structural information, confirming the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and its fragments. The precise mass-to-charge ratio obtained from HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. This level of accuracy is essential for unequivocally confirming the identity of the synthesized compound and for the reliable identification of its fragmentation products.

Table 1: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 378.8612 |

| [M-H]⁻ | 376.8456 |

| [M+Na]⁺ | 400.8431 |

Note: These are theoretical values and may vary slightly in experimental measurements.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is utilized to investigate the electronic transitions within this compound. The imidazole ring is an aromatic system, and its electronic absorption spectrum is sensitive to the nature and position of its substituents. The presence of the two iodine atoms and the acetic acid group will influence the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π→π* transitions within the imidazole ring. The introduction of heavy iodine atoms may also lead to the appearance of n→σ* or n→π* transitions and can influence the intensity and position of the primary absorption bands through electronic and steric effects. Analysis of the solvatochromic shifts (changes in λmax with solvent polarity) can provide further insights into the nature of the electronic transitions. For instance, a bathochromic (red) shift in more polar solvents might suggest a π→π* transition with a more polar excited state.

Single-Crystal X-ray Diffraction (XRD) for Precise Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide a wealth of information about its molecular geometry and intermolecular interactions.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

XRD analysis allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. While specific experimental data for the title compound is not available, expected values can be inferred from crystallographic data of related diiodoimidazole structures nih.govnih.gov. For instance, the C-I bond lengths are anticipated to be in the typical range for iodinated aromatic systems. The geometry of the imidazole ring and the acetic acid side chain, including the planarity of the ring and the conformation of the side chain, would be definitively established.

Table 2: Representative Bond Lengths and Angles for a Diiodoimidazole Moiety (based on related structures)

| Parameter | Expected Value Range |

| C-I Bond Length | 2.05 - 2.15 Å |

| C-N Bond Length (ring) | 1.32 - 1.39 Å |

| C-C Bond Length (ring) | 1.35 - 1.38 Å |

| N-C-N Bond Angle | 108° - 112° |

| C-C-I Bond Angle | 125° - 130° |

Note: These values are illustrative and based on data from similar known crystal structures.

Analysis of Intermolecular Interactions and Supramolecular Packing

In the solid state, molecules of this compound will pack in a specific arrangement dictated by various intermolecular forces. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that strong O-H···N or O-H···O hydrogen bonds will be a dominant feature in the crystal packing, potentially leading to the formation of dimers or extended chains.

Polymorphism and Crystal Engineering Studies

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is currently no publicly available research dedicated to the polymorphism or crystal engineering of this compound. Studies detailing the existence of different crystalline forms (polymorphs) or the rational design of its crystal structures through intermolecular interactions (crystal engineering) have not been reported.

The absence of such studies means that no data is available on the potential for this compound to exist in multiple crystalline forms, which could have different physical properties such as solubility and stability. Furthermore, the supramolecular assembly of this molecule, including hydrogen bonding and halogen bonding interactions that would be central to its crystal engineering, has not been characterized.

Consequently, data tables detailing crystallographic parameters of different polymorphs or co-crystals cannot be provided. A detailed analysis of research findings in this specific area is not possible due to the lack of published work.

Advanced Research Applications in Materials Science and Biochemical Investigations

Role in Rational Drug Design and Discovery Research as a Molecular Scaffold

The imidazole (B134444) ring is a prominent scaffold in medicinal chemistry due to its ability to engage in various biological interactions. While direct studies on 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid are not available, the general utility of the imidazole scaffold is well-documented.

The synthesis of libraries of bioactive compounds is a cornerstone of drug discovery. The imidazole framework is amenable to various synthetic modifications, allowing for the creation of diverse analogs. For instance, N-alkylation of the imidazole ring, as seen in the synthesis of imidazol-1-yl-acetic acid hydrochloride, is a common strategy to introduce different functional groups. Multi-component reactions are also employed to generate substituted imidazoles efficiently. The core structure of this compound, with its reactive iodine atoms and carboxylic acid handle, would theoretically be a versatile starting point for creating a library of analogs through reactions such as cross-coupling, esterification, and amidation.

Methionine aminopeptidase 2 (MetAP2) is a crucial enzyme involved in protein maturation and is a target for anti-angiogenic and anti-cancer therapies. While there is no specific evidence linking this compound to MetAP2 inhibition, other imidazole-containing compounds have been investigated as enzyme inhibitors. The development of MetAP2 inhibitors has progressed from irreversible natural products like fumagillin to reversible synthetic molecules. The imidazole scaffold can be incorporated into molecules designed to fit the active site of enzymes like MetAP2, potentially leading to inhibitory activity.

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For imidazole-based compounds, SAR studies have revealed that modifications to the substituents on the imidazole ring can significantly impact biological activity. For example, in a series of 1,2,4-oxadiazole-based compounds, SAR-oriented derivatization led to a significant increase in antiproliferative effects against colon cancer cells. Theoretical SAR studies on other heterocyclic acetic acid derivatives have also been used to predict and understand their biological activity. For this compound, SAR studies would involve synthesizing analogs with different substituents at the iodine positions and modifications of the acetic acid side chain, followed by in vitro assays to determine their biological effects.

The biological activity of imidazole-containing compounds arises from various molecular interactions. The imidazole ring itself can participate in hydrogen bonding, and its aromatic nature allows for π-π stacking and hydrophobic interactions. The iodine atoms in this compound could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the carboxylic acid group can form strong ionic interactions and hydrogen bonds with biological targets.

Potential Applications in Advanced Materials Science

The unique electronic properties of the imidazole ring make it a valuable component in the design of advanced materials.

Imidazole derivatives are widely used in the development of fluorescent and optoelectronic materials due to their intrinsic optical and electronic properties. The imidazole ring is a π-electron-rich system that can act as a chromophore. The photophysical properties of imidazole-based dyes can be tuned by modifying their chemical structure. For example, expanding the π-system of the imidazole ring can significantly alter its absorption and emission spectra. The introduction of heavy atoms like iodine into an organic molecule can influence its photophysical properties, potentially leading to enhanced intersystem crossing and phosphorescence. While there are no specific studies on the fluorescent or optoelectronic properties of this compound, the parent imidazole scaffold is a key component in various optical materials.

Utilization in Novel Dyes and Pigments for Functional Applications

While specific applications of this compound as a dye or pigment are not extensively documented in dedicated studies, the structural characteristics of the molecule suggest its potential in the development of functional colorants. Azo dyes, which constitute the largest class of organic dyes, are synthesized through the diazotization of an aromatic amine followed by coupling with a reactive compound nih.gov. The imidazole ring, as a heterocyclic amine derivative, could potentially be functionalized to participate in such coupling reactions.

Furthermore, the acetic acid group enhances water solubility, a desirable trait for dyes applied in aqueous media, such as those for textiles like cotton, wool, and silk nih.gov. Acetic acid itself is often used as an additive in dyeing processes to control pH nih.govresearchgate.net. The incorporation of heavy atoms like iodine into a dye's molecular structure can influence its photophysical properties, potentially leading to applications in areas like photodynamic therapy or as sensitizers in solar cells.

Catalytic Activity and Organocatalysis Potential of Imidazole Derivatives

Imidazole and its derivatives are well-established as effective organocatalysts in a variety of organic transformations. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base, which is key to its catalytic function ias.ac.innih.gov. The non-basic nitrogen atom can be deprotonated, while the pyridine-like nitrogen atom has a lone pair of electrons that can act as a nucleophile or a base nih.gov. This dual functionality allows imidazole to catalyze reactions such as the hydrolysis of esters and the transfer of acyl groups nih.govresearchgate.net.

The compound this compound possesses this catalytically active imidazole core. Its derivatives have the potential to be employed in multicomponent reactions to synthesize other complex molecules, a strategy that is gaining traction in green chemistry ias.ac.in. Moreover, the presence of iodine atoms introduces another dimension to its catalytic potential. Hypervalent iodine compounds are recognized as versatile and environmentally friendly reagents in organic synthesis, capable of catalyzing a range of oxidative functionalizations to form new carbon-heteroatom and carbon-carbon bonds rsc.org. Research has also explored the combination of organocatalysis and iodine catalysis in one-pot sequential reactions to synthesize chiral molecules with high efficiency and stereoselectivity nih.gov.

| Structural Feature | Potential Catalytic Role | Relevant Chemical Principle |

|---|---|---|

| Imidazole Ring | Nucleophilic or general base catalysis | Amphoteric nature, lone pair on sp2 nitrogen ias.ac.innih.gov |

| Iodine Atoms | Halogen bonding donor, precursor for hypervalent iodine catalysis | Electrophilic region on halogen (σ-hole), oxidative potential rsc.orgacs.org |

| Acetic Acid Group | Proton transfer, solubility modification | Brønsted-Lowry acid, enhances aqueous compatibility |

Supramolecular Chemistry and Molecular Recognition Studies

The structure of this compound is particularly suited for applications in supramolecular chemistry due to its capacity for forming multiple non-covalent interactions. These interactions, including hydrogen and halogen bonds, are fundamental to the construction of complex, self-assembling molecular architectures.

Host-guest chemistry involves the formation of complexes where a "host" molecule encloses a "guest" molecule, often leading to changes in their physical and chemical properties mdpi.com. The imidazole ring and the carboxylic acid group of this compound can interact with various guest molecules through hydrogen bonding and dipole-dipole interactions. More significantly, the two iodine atoms can act as potent halogen bond donors acs.org. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule acs.orgwhiterose.ac.uk. This directionality makes halogen bonding a powerful tool for the precise construction of supramolecular assemblies and for molecular recognition acs.orgwhiterose.ac.uk. The ability of di-iodinated imidazoles to form multiple halogen bonds has been demonstrated in the solid state, indicating the potential for creating specific binding pockets for guest molecules rsc.org.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The this compound molecule contains all the necessary components for complex self-assembly. The carboxylic acid group is a classic motif for forming strong, dimeric hydrogen bonds (O-H···O). Simultaneously, the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors (N···H).

Crucially, the iodine atoms provide the capacity for halogen bonding (I···N, I···O), which can compete with or complement the hydrogen bonding networks nih.gov. Studies on the precursor molecule, 4,5-diiodo-1H-imidazole, have revealed intricate crystal structures governed by both N-H···N hydrogen bonds and I···I or I···N halogen bonds nih.gov. This interplay between hydrogen and halogen bonding can be used to engineer crystal structures and create novel supramolecular polymers and materials with specific topologies and functions nih.govscience.gov.

| Interaction Type | Donor Group | Acceptor Group | Potential Supramolecular Outcome |

|---|---|---|---|

| Hydrogen Bond | Carboxyl -OH | Carboxyl C=O, Imidazole N | Dimer formation, extended chains nih.gov |

| Halogen Bond | C-I | Imidazole N, Carboxyl C=O, other Lewis bases | Directional assembly, crystal engineering acs.orgrsc.org |

| π-π Stacking | Imidazole Ring | Imidazole Ring | Stabilization of layered structures |

Q & A

Q. What are the optimal synthetic routes for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, and how do reaction conditions influence yield?

- Methodology : A two-step approach is recommended: (i) Iodination : React 1H-imidazole with iodine monochloride (ICl) in acetic acid under controlled pH (4–5) to achieve diiodination at the 4,5-positions. (ii) Alkylation : Treat the diiodo-imidazole with ethyl bromoacetate in DMF using K₂CO₃ as a base, followed by hydrolysis with NaOH to yield the acetic acid derivative .

- Critical Factors : Temperature (60–80°C for iodination), solvent polarity (DMF enhances nucleophilic substitution), and stoichiometric ratios (1:2.2 imidazole:ICl) .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Key Techniques :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., diiodo groups deshield imidazole protons).

- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., mono-iodinated impurities) .

- FTIR : Validate carboxylic acid C=O stretch (~1700 cm) and imidazole ring vibrations (~1600 cm) .

Q. How should researchers address stability issues during storage?

- Guidelines :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation of the diiodo moiety.

- Avoid aqueous buffers (pH >7) to minimize hydrolysis of the acetic acid group .

Advanced Research Questions

Q. What mechanistic insights explain regioselective diiodination in imidazole derivatives?

- Analysis : Iodination proceeds via electrophilic aromatic substitution (EAS). The electron-rich C4 and C5 positions of imidazole are activated by resonance, favoring diiodination. Computational studies (e.g., Fukui indices) predict reactivity trends .

- Contradictions : Discrepancies in yield (50–70%) may arise from competing side reactions (e.g., over-iodination). Use kinetic monitoring (in situ Raman spectroscopy) to optimize reaction time .

Q. How can computational modeling improve the design of imidazole-based bioactive analogs?

- Strategy : (i) Docking Studies : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina to prioritize substituents enhancing binding affinity. (ii) QSAR : Correlate electronic descriptors (HOMO/LUMO gaps) with biological activity to guide synthetic modifications .

- Case Study : Analogous imidazole-carboxylic acids show improved solubility and target engagement when bulky substituents (e.g., iodine) enhance hydrophobic interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Validation Framework :

- Standardized Assays : Re-evaluate antimicrobial activity using CLSI broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Control for Stability : Pre-test compound integrity in assay media (e.g., HPLC post-incubation) to confirm bioactivity is not artifact-driven .

Q. How can reactor design optimize large-scale synthesis while minimizing byproducts?

- Engineering Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.